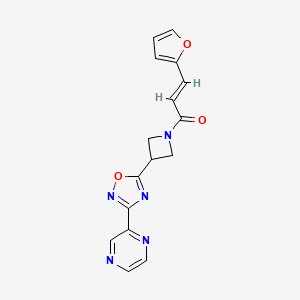
(E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The exploration of heterocyclic compounds, particularly those incorporating elements such as furan, pyrazine, oxadiazole, and azetidine rings, has been a significant area of interest in organic chemistry. These compounds are known for their diverse range of applications, including pharmacological activities and material science applications.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler heterocyclic moieties. For example, El-Essawy and Rady (2011) described the preparation of N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, followed by its alkylation to afford N-alkylated products, showcasing a method that could be relevant for synthesizing related compounds (El-Essawy & Rady, 2011).
Molecular Structure Analysis
The structural analysis of these compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis are commonly employed. Kargar et al. (2011) provided an example by characterizing the molecular structure of a related compound through X-ray structural analysis, demonstrating the importance of these techniques in elucidating compound geometries (Kargar, Kia, Moghadamm, & Tahir, 2011).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a wide range of chemical reactions, depending on their constituent rings and substituents. For instance, Stepanov, Dashko, and Stepanova (2019) investigated the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, including acylation and oxidation reactions, which are relevant for understanding the chemical versatility of similar structures (Stepanov, Dashko, & Stepanova, 2019).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. The detailed study of these properties is essential for their application in material science and pharmaceuticals.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the potential applications of these compounds. The work by El-Azab et al. (2018) on the synthesis, spectroscopic analyses, and chemical reactivity of oxadiazole and pyrazine derivatives provides insights into the chemical properties that could be expected from the compound (El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, & Armaković, 2018).
Aplicaciones Científicas De Investigación
Therapeutic and Biological Activities
Compounds containing oxadiazole or furan moieties, like the one , have been extensively studied for their broad range of biological and therapeutic activities. Derivatives of oxadiazoles, in particular, have shown potential as antibacterial, antitumor, anti-viral, and antioxidant agents. The synthesis of novel chalcone derivatives, for example, has been reported for their potent antioxidant properties, highlighting the role of such compounds in combating oxidative stress in biological systems (Prabakaran, Manivarman, & Bharanidharan, 2021).
Anticancer and Antiangiogenic Effects
Further research has demonstrated the in vivo anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives against transplantable mouse tumors. These compounds, related to the query chemical structure through the presence of heterocyclic moieties like oxadiazol, have shown significant potential in inhibiting tumor growth and tumor-induced angiogenesis, suggesting their utility in anticancer therapy (Chandrappa et al., 2010).
Antiviral Properties
Heterocyclic compounds based on furan derivatives have been studied for their antiviral activities, especially against the avian influenza virus (H5N1). The study of furanone derivatives led to the identification of compounds with promising antiviral activity, providing insights into the development of new antiviral drugs (Flefel et al., 2012).
Chemical Reactivity and Molecular Docking Studies
The chemical reactivity, molecular docking studies, and anti-tubercular activity of condensed oxadiazole and pyrazine derivatives have also been explored. These studies demonstrate the utility of such compounds in drug development, particularly for their potential to target tuberculosis by inhibiting the growth of Mycobacterium tuberculosis (El-Azab et al., 2018).
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-14(4-3-12-2-1-7-23-12)21-9-11(10-21)16-19-15(20-24-16)13-8-17-5-6-18-13/h1-8,11H,9-10H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYYGISGYFVMOY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


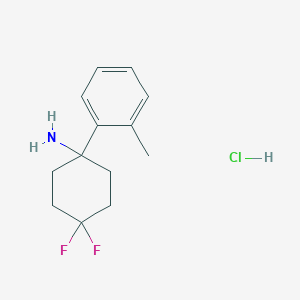
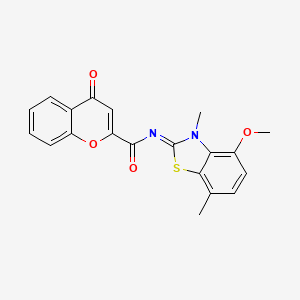
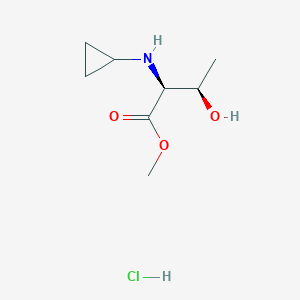
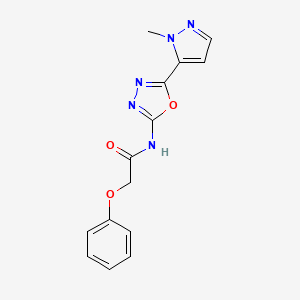
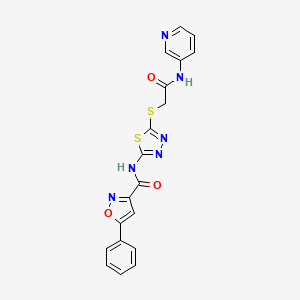
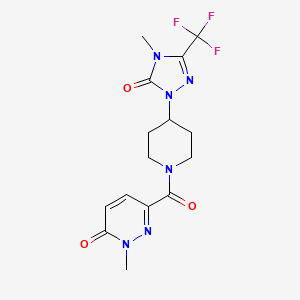
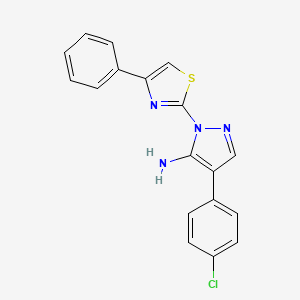
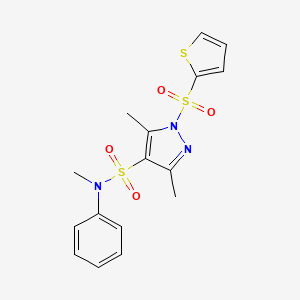
![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)
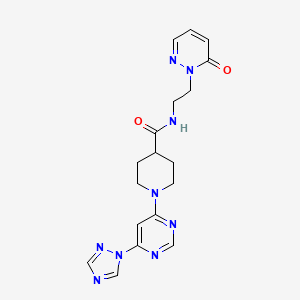
![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)